(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of multiple amino and carboxyl groups, making it a versatile molecule in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method is the O’Donnell amino acid synthesis, which involves the alkylation of benzophenone imines of glycine alkyl esters under basic conditions using a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, which can be further utilized in various biochemical applications.
Scientific Research Applications
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It plays a crucial role in the study of enzyme mechanisms and protein folding.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their conformation and activity. This can result in the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids like leucine, isoleucine, and valine, which share structural similarities with (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid .
Uniqueness
What sets this compound apart is its specific arrangement of amino and carboxyl groups, which confer unique biochemical properties and reactivity. This makes it particularly valuable in specialized applications where precise molecular interactions are required.
Properties
CAS No. |
84676-47-1 |
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Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-8(2)6-11(16)14(20)17-10(5)13(19)18-12(15(21)22)7-9(3)4/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 |
InChI Key |
LSPYFSHXDAYVDI-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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